molecular formula C16H16FNOS2 B2718751 N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235354-78-5

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2718751
CAS No.: 1235354-78-5
M. Wt: 321.43
InChI Key: VTVQQPMGMSSLOW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a fluorophenyl thioether, and a thiophen-3-ylmethyl acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the fluorophenyl thioether: This step might involve nucleophilic substitution reactions where a fluorophenyl thiol reacts with a suitable electrophile.

    Attachment of the thiophen-3-ylmethyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acetamide moiety: This step might involve amidation reactions where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-((4-chlorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide
  • N-cyclopropyl-2-((4-bromophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide
  • N-cyclopropyl-2-((4-methylphenyl)thio)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective as a drug candidate.

Properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS2/c17-13-1-5-15(6-2-13)21-11-16(19)18(14-3-4-14)9-12-7-8-20-10-12/h1-2,5-8,10,14H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQQPMGMSSLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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